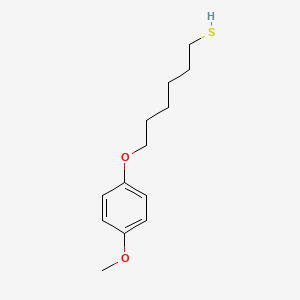

6-(4-methoxyphenoxy)-1-hexanethiol

Description

6-(4-Methoxyphenoxy)-1-hexanethiol is a sulfur-containing organic compound with the molecular formula C₁₂H₁₈OS and a molecular weight of 210.335 g/mol . Its structure features a hexanethiol backbone terminated by a thiol (-SH) group and a 4-methoxyphenoxy substituent at the sixth carbon. This design combines the self-assembling properties of alkanethiols with the electronic and steric effects of the methoxyphenoxy group, making it suitable for applications in surface chemistry, polymer science, and electrochemistry.

Properties

IUPAC Name |

6-(4-methoxyphenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2S/c1-14-12-6-8-13(9-7-12)15-10-4-2-3-5-11-16/h6-9,16H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFHVFVDYQOFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Comparative Data

Structural and Functional Insights

- Chain Length and Monolayer Density: Compared to shorter-chain thiols (e.g., 6-mercapto-1-hexanol), 6-(4-methoxyphenoxy)-1-hexanethiol’s six-carbon chain balances monolayer density and electronic transfer efficiency. Shorter chains form denser monolayers that hinder electron transfer, while longer chains may reduce stability . The methoxyphenoxy group likely introduces steric hindrance, moderating packing density compared to simpler alkanethiols like 1-hexanethiol .

- Electrochemical Performance: 1-Hexanethiol outperforms 6-(4-methoxyphenoxy)-1-hexanethiol analogs (e.g., thioctic acid, 6-mercapto-1-hexanol) in S/B ratios (4.9 vs. ≤1.56), suggesting that polar substituents like methoxyphenoxy may introduce background noise . However, the aromatic group could enhance binding specificity in sensor applications.

- Thermal and Mechanical Stability: CBPHT, a benzoxazole analog, demonstrates superior thermal stability when grafted onto PECH membranes, achieving proton conductivities relevant for fuel cells. This suggests that heterocyclic substituents (e.g., benzoxazole) enhance stability compared to methoxyphenoxy groups .

- Biological Activity: Methoxyphenoxy-substituted thienopyrimidines exhibit antimicrobial properties, highlighting the role of methoxyphenoxy groups in bioactive molecule design. However, 6-(4-methoxyphenoxy)-1-hexanethiol’s biological activity remains unexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.